N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide

Description

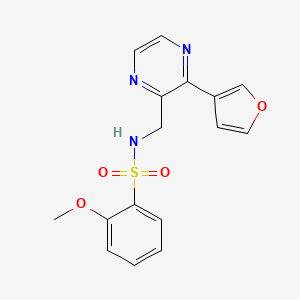

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazine core substituted at position 3 with a furan-3-yl group and at position 2 with a methylene-linked 2-methoxybenzenesulfonamide moiety. Its molecular formula is C₁₆H₁₄N₃O₄S, with a molecular weight of 344.07 g/mol. The compound’s structure combines aromatic heterocycles (pyrazine and furan) with a sulfonamide group, a design frequently employed in medicinal chemistry for enzyme inhibition due to sulfonamides’ ability to mimic biological substrates .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-22-14-4-2-3-5-15(14)24(20,21)19-10-13-16(18-8-7-17-13)12-6-9-23-11-12/h2-9,11,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOIZQSPXMXJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis machines can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-tubercular agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with structurally related sulfonamide-pyrazine derivatives (Table 1):

Table 1. Structural and Physicochemical Comparison

Key Observations :

- The methoxy group on the benzene ring improves solubility via polar interactions .

- Chromen Derivative : Bulkier substituents (chromen, fluorophenyl) increase molecular weight and rigidity, likely improving target binding but reducing solubility.

- Nitro-Substituted Analog : The electron-withdrawing nitro group may enhance electrophilic character, influencing reactivity in biological systems.

Physicochemical Properties

- Solubility : The target compound’s methoxy group and furan ring may confer moderate aqueous solubility compared to highly fluorinated analogs (e.g., ), which are more lipophilic.

- Thermal Stability : Sulfonamides with aromatic substituents (e.g., ) typically exhibit higher melting points due to crystallinity, while flexible side chains (e.g., cyclopropane in ) result in oils.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan ring, a pyrazine moiety, and a methoxybenzenesulfonamide group. This structural complexity may contribute to its diverse biological activities.

Structural Formula

Key Structural Components

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Pyrazine Moiety | A six-membered ring with two nitrogen atoms. |

| Methoxy Group | A methoxy (-OCH₃) substituent enhancing lipophilicity. |

| Benzenesulfonamide | A sulfonamide group providing potential antibacterial properties. |

Antibacterial Properties

Research indicates that sulfone and sulfoxide substituted compounds exhibit significant antibacterial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains, including antibiotic-resistant bacteria .

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Interaction with Enzymatic Targets : It is hypothesized that this compound can inhibit specific enzymes involved in bacterial replication and metabolism.

Research Findings

A study demonstrated that related compounds with similar structural features showed promising results in inhibiting bacterial growth in vitro. For instance, compounds derived from furan and pyrazine structures have been noted for their ability to combat drug-resistant strains.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent.

Study 2: Mechanistic Insights

Another research effort explored the molecular mechanisms underlying the antibacterial effects of compounds similar to this compound. The study revealed that these compounds could induce oxidative stress in bacterial cells, leading to increased membrane permeability and ultimately cell death .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound may have several therapeutic applications:

- Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Agents : Due to its potential to modulate inflammatory pathways.

- Cancer Therapeutics : Investigations into its role in inhibiting cancer cell proliferation are ongoing, particularly concerning its interaction with cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.